![molecular formula C58H60N12O14 B11825850 3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)

3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

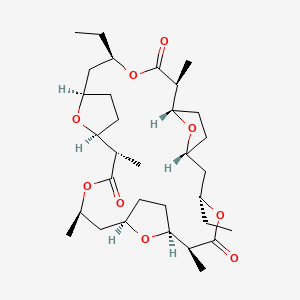

Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye that is widely used in various scientific applications. It is known for its excellent photostability and solubility, making it a superior alternative to other green fluorescent dyes. The compound has an excitation maximum at 501 nm and an emission maximum at 525 nm, which makes it suitable for use with the 488 nm spectral line of the argon ion laser commonly used in confocal laser-scanning microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxyrhodamine 110-PEG3-Azide is synthesized through a series of chemical reactions that involve the conjugation of Carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer is typically introduced to improve the solubility and reduce steric hindrance. The azide group is incorporated to enable click chemistry reactions with alkyne-containing molecules .

Industrial Production Methods

The industrial production of Carboxyrhodamine 110-PEG3-Azide involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 90% .

Chemical Reactions Analysis

Types of Reactions

Carboxyrhodamine 110-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are used to conjugate the dye with alkyne-containing molecules .

Common Reagents and Conditions

CuAAC Reaction: This reaction requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

SPAAC Reaction: This reaction does not require a copper catalyst and is performed using strained cyclooctyne derivatives. .

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications such as labeling biomolecules for imaging and detection .

Scientific Research Applications

Carboxyrhodamine 110-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biomolecules.

Medicine: Utilized in diagnostic assays and drug delivery systems to track the distribution and localization of therapeutic agents.

Industry: Applied in the development of biosensors and other analytical tools for detecting specific molecules

Mechanism of Action

Carboxyrhodamine 110-PEG3-Azide exerts its effects through its fluorescent properties. The azide group enables the compound to react with alkyne-containing molecules via click chemistry, forming stable triazole linkages. This reaction allows the dye to be conjugated to various biomolecules, enabling their visualization and tracking in biological systems. The fluorescence of the dye is highly stable and insensitive to pH changes, making it suitable for use in various experimental conditions .

Comparison with Similar Compounds

Carboxyrhodamine 110-PEG3-Azide is unique due to its excellent photostability, solubility, and compatibility with click chemistry. Similar compounds include:

Alexa Fluor 488: Another green fluorescent dye, but less stable under alkaline conditions.

Fluorescein: A widely used green fluorescent dye, but less photostable compared to Carboxyrhodamine 110-PEG3-Azide.

BODIPY FL: A green fluorescent dye with good photostability, but different spectral properties compared to Carboxyrhodamine 110-PEG3-Azide

Carboxyrhodamine 110-PEG3-Azide stands out due to its superior photostability and solubility, making it a preferred choice for various scientific applications.

Properties

Molecular Formula |

C58H60N12O14 |

|---|---|

Molecular Weight |

1149.2 g/mol |

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/2C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)24-15-18(1-4-21(24)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32;30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h2*1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |

InChI Key |

IQCDIDBBRZWUQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)

![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)

![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11825868.png)